2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
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Overview
Description
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H6N2O5 and a molecular weight of 186.12 g/mol This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2,4,5-trioxoimidazolidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidinone compounds. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.
Thiazolidine: Another five-membered ring compound with sulfur and nitrogen atoms, known for its applications in medicinal chemistry.
Uniqueness
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is unique due to its specific structure, which includes an imidazolidinone ring with three oxo groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5/c1-7-4(11)5(12)8(6(7)13)2-3(9)10/h2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEMFGLKJCRBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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